molecular formula C20H20N2O5S B2747026 ethyl 2-(4-methoxybenzyl)-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide CAS No. 1987263-49-9

ethyl 2-(4-methoxybenzyl)-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Cat. No.: B2747026
CAS No.: 1987263-49-9
M. Wt: 400.45
InChI Key: USTCFIDQORBGDA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxybenzyl)-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Anticancer Activities

Research has demonstrated the synthesis and evaluation of derivatives of ethyl 2-(4-methoxybenzyl)-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide and their potential anticancer activities. These compounds have been designed and synthesized for testing against various cancer cell lines, showing moderate to good inhibitory activity. For instance, compounds based on similar scaffolds have exhibited anticancer potential through inhibition of cancer cell growth, possibly by affecting tubulin polymerization among other mechanisms (Kamal et al., 2011).

Antimicrobial and Antioxidant Studies

Compounds related to this compound have been synthesized and assessed for their antimicrobial and antioxidant properties. These studies involve the creation of novel derivatives with potential activity against a range of bacterial and fungal pathogens. For example, lignan conjugates synthesized via cyclopropanation have shown excellent antibacterial and antifungal properties, along with significant antioxidant potential (Raghavendra et al., 2016).

Synthesis and Structural Analysis

The compound has also been a focus in the context of synthesis and structural analysis. Various methods have been developed for the synthesis of this and related compounds, exploring their chemical properties and potential applications in pharmaceuticals. For instance, studies on the synthesis of formazans from Mannich base derivatives as antimicrobial agents have contributed to understanding the compound's utility in developing new therapeutic agents (Sah et al., 2014).

Novel Heterocyclic Systems for Drug Development

Research on novel thiadiazole-based molecules, including those related to this compound, has aimed at discovering promising inhibitors of microbial pathogens. These studies have highlighted the compound's potential in contributing to the development of new drugs with antibacterial and antifungal properties, especially against strains resistant to existing medications (Rashdan et al., 2022).

Properties

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methyl]-1,1-dioxo-5-phenyl-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-3-27-20(23)18-14-22(13-15-9-11-17(26-2)12-10-15)28(24,25)21-19(18)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTCFIDQORBGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C2=CC=CC=C2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.